2,4-dibromo-N-(3-pyridinyl)benzamide
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 2,4-dibromo-N-(pyridin-3-yl)benzamide , reflects its substitution pattern: two bromine atoms at the 2- and 4-positions of the benzamide ring and a pyridin-3-yl group attached to the amide nitrogen.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Br₂N₂O |
| Molecular Weight | 356.02 g/mol |
| CAS Registry Number | Not widely reported |
| IUPAC Name | 2,4-Dibromo-N-(pyridin-3-yl)benzamide |
The molecular structure combines a planar benzamide moiety with a pyridine ring, creating a conjugated system that enhances stability and facilitates π-π interactions. Computational studies suggest that the bromine atoms induce significant electron-withdrawing effects, polarizing the aromatic ring and increasing electrophilicity at the amide group.
Historical Context in Heterocyclic Chemistry
The synthesis of pyridine-containing compounds dates to the 19th century, with Thomas Anderson’s isolation of pyridine from bone oil in 1849 marking a pivotal milestone. The integration of pyridine into benzamide frameworks emerged later, driven by the need for bioactive molecules with improved pharmacokinetic properties.
The Hantzsch pyridine synthesis (1881) and Chichibabin’s catalytic methods (1924) laid the groundwork for modern heterocyclic chemistry, enabling efficient production of substituted pyridines. By the late 20th century, advances in coupling reagents (e.g., EDCI, DMAP) allowed for precise amide bond formation between brominated benzoic acids and aminopyridines, as exemplified by the synthesis of 2,4-dibromo-N-(3-pyridinyl)benzamide.
This compound’s development aligns with broader trends in medicinal chemistry, where pyridine rings are employed as bioisosteres for benzene to enhance solubility and target binding.
Significance in Organobromine Compound Research
Organobromine compounds are indispensable in materials science and drug discovery due to bromine’s high atomic polarizability and capacity to participate in halogen bonding. This compound exemplifies these properties, with applications in:
Pharmaceutical Intermediates :
Materials Science :
Synthetic Chemistry :
| Application | Role of Bromine | Role of Pyridine |
|---|---|---|
| Drug Development | Enhances target binding | Improves solubility |
| Flame Retardants | Quenches free radicals | N/A |
| Catalysis | Facilitates cross-coupling | Stabilizes transition states |
Environmental concerns regarding brominated compounds have spurred research into biodegradable derivatives, though this compound’s persistence remains understudied.
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2,4-dibromo-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Br2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
InChI Key |
OACQQIOQYCSCLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Benzamides with Pyridinyl Substituents
Key analogs include:
Key Observations :
- Halogen Positioning: The 2,4-dibromo substitution in the target compound provides greater steric hindrance and electronic withdrawal compared to mono-halogenated analogs (e.g., compounds 35, 36, and ). This may enhance binding to hydrophobic pockets in enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
